10,11-DiHDPE

Descripción general

Descripción

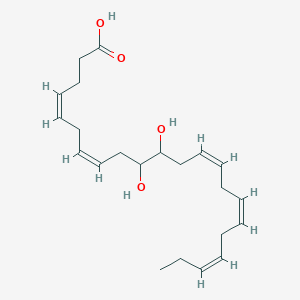

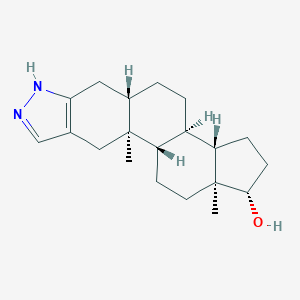

(+/-)-10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoic acid (DHPPA) is a polyunsaturated fatty acid (PUFA) that has been studied for its potential applications in scientific research and therapeutic use. DHPPA is a member of the omega-3 fatty acid family and has been found to possess anti-inflammatory and anti-oxidant properties. It is found in some fish oils, algae, and other marine organisms, and is also produced endogenously in the human body.

Aplicaciones Científicas De Investigación

Aquí hay un análisis completo de las aplicaciones de investigación científica de 10,11-DiHDPE:

Antiangiogénesis en la investigación del cáncer

Se ha demostrado que this compound inhibe la angiogénesis inducida por VEGF en ratones, que es un proceso en el que se forman nuevos vasos sanguíneos a partir de vasos preexistentes. Esto es particularmente relevante en la investigación del cáncer, ya que la inhibición de la angiogénesis puede potencialmente evitar que los tumores adquieran el suministro de sangre necesario para su crecimiento .

Efectos antiinflamatorios y antitumorales

Estudios adicionales sugieren que this compound puede tener efectos antiinflamatorios y antitumorales adicionales más allá de su papel en la inhibición de la angiogénesis. Esto podría ser significativo para el desarrollo de nuevos tratamientos para diversas enfermedades inflamatorias y cánceres .

Estudios de metabolismo

El compuesto se ha utilizado en estudios in vitro para comprender el metabolismo de los ácidos grasos epóxidos por la hidrolasa de epóxido soluble humana. Estos estudios son cruciales para identificar posibles biomarcadores y dianas terapéuticas para las enfermedades .

Investigación ambiental

En la investigación ambiental, this compound se ha identificado como un subproducto después de la degradación electroquímica de la carbamazepina, un compuesto farmacéutico. Comprender estos subproductos es esencial para evaluar el impacto ambiental y los procesos de tratamiento de los contaminantes farmacéuticos .

Investigación de condiciones patológicas

La investigación ha indicado que los metabolitos como this compound derivados del ácido linoleico pueden influir en condiciones patológicas como las causadas por quemaduras u otras lesiones. Esto destaca su posible papel en la comprensión y el tratamiento de tales afecciones .

Mecanismo De Acción

Target of Action

10,11-DiHDPE is primarily produced from the action of the cytochrome P450 epoxygenase on docosahexaenoic acid (DHA) . This enzyme is the primary target of this compound and plays a crucial role in its formation .

Mode of Action

The interaction of this compound with its target, the cytochrome P450 epoxygenase, results in the conversion of DHA into this compound . This conversion is a key step in the compound’s mode of action .

Biochemical Pathways

The formation of this compound from DHA via the action of cytochrome P450 epoxygenase is part of the cytochrome P450 pathways . This pathway is crucial for the production of various bioactive lipid mediators, including this compound .

Result of Action

This compound has been shown to inhibit VEGF-induced angiogenesis in mice . This suggests that it may have anti-angiogenic properties, which could be beneficial in conditions where angiogenesis is a factor, such as cancer . Additionally, this compound may have anti-inflammatory and anti-tumor effects .

Análisis Bioquímico

Biochemical Properties

10,11-DiHDPE is involved in several biochemical reactions, primarily through its interactions with enzymes and proteins. One of the key enzymes it interacts with is cytochrome P450 epoxygenase, which catalyzes the conversion of DHA to this compound . This compound has been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis, suggesting its potential role in anti-angiogenic and anti-tumor activities . Additionally, this compound may have anti-inflammatory effects, further highlighting its importance in biochemical pathways .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits VEGF-induced angiogenesis in endothelial cells, thereby affecting cell proliferation and migration . Moreover, it has been observed to modulate inflammatory responses in immune cells, potentially impacting cytokine production and immune cell function . These effects underscore the compound’s significance in regulating cellular activities and maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules, including enzymes and receptors. It binds to cytochrome P450 epoxygenase, facilitating the conversion of DHA to this compound . This compound also interacts with VEGF receptors, inhibiting their activation and subsequent signaling pathways . Additionally, this compound may modulate the activity of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxy fatty acids . These interactions contribute to the compound’s anti-angiogenic, anti-inflammatory, and anti-tumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under experimental conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to sustain its anti-angiogenic and anti-inflammatory effects, indicating its potential for prolonged therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-angiogenic and anti-inflammatory properties without significant toxicity . At higher doses, potential adverse effects such as cytotoxicity and disruption of normal cellular functions may occur . These findings highlight the importance of determining optimal dosages for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of DHA and other polyunsaturated fatty acids. It is produced through the action of cytochrome P450 epoxygenase on DHA and can be further metabolized by soluble epoxide hydrolase (sEH) to form dihydroxy derivatives . These metabolic pathways play crucial roles in regulating the levels of bioactive lipid mediators and maintaining cellular homeostasis. Additionally, this compound may influence metabolic flux and metabolite levels, further contributing to its biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for the compound’s bioavailability and its ability to exert its biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The specific localization of this compound may be influenced by targeting signals or post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Propiedades

IUPAC Name |

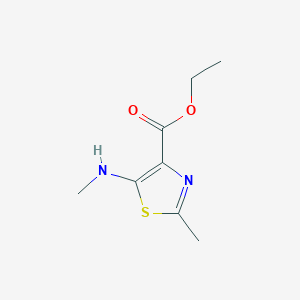

(4Z,7Z,13Z,16Z,19Z)-10,11-dihydroxydocosa-4,7,13,16,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-2-3-4-5-6-7-8-11-14-17-20(23)21(24)18-15-12-9-10-13-16-19-22(25)26/h3-4,6-7,10-15,20-21,23-24H,2,5,8-9,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,13-10-,14-11-,15-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZUCYZBXHOCES-UQZHZJRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC(C(CC=CCC=CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CC(C(C/C=C\C/C=C\CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions that (+/-)-10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoic acid (10,11-DiHDPE) levels were found to be elevated in the plasma of individuals taking celecoxib. What is the potential significance of this finding?

A1: The study suggests that celecoxib, while aiming to inhibit COX2 and reduce pro-inflammatory prostaglandin E2 (PGE2), may unintentionally stimulate other enzymatic pathways involved in arachidonic acid metabolism. [] This can lead to the increased production of metabolites like this compound, which are associated with hypertension. [] This finding highlights the complexity of arachidonic acid pathways and the potential for unintended consequences when using selective COX2 inhibitors like celecoxib. Further research is needed to fully understand the long-term implications of elevated this compound levels in individuals taking celecoxib.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)

![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)